molecular formula C14H28O2.H3N<br>C14H31NO2 B13790937 Ammonium myristate CAS No. 16530-71-5

Ammonium myristate

Cat. No.: B13790937
CAS No.: 16530-71-5
M. Wt: 245.40 g/mol
InChI Key: BJOYVZZDDFVLPI-UHFFFAOYSA-N
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Description

Ammonium myristate is a chemical compound with the molecular formula C14H31NO2. It is the ammonium salt of myristic acid, a common saturated fatty acid. This compound is often used in various industrial and scientific applications due to its unique properties and behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium myristate can be synthesized by neutralizing myristic acid with ammonium hydroxide. The reaction typically involves dissolving myristic acid in an alcoholic solution and then adding concentrated ammonium hydroxide. The mixture is then allowed to crystallize under controlled conditions .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves large-scale neutralization processes. The myristic acid is dissolved in a suitable solvent, and ammonium hydroxide is added gradually. The resulting solution is then subjected to crystallization and purification processes to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Ammonium myristate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form myristic acid and other oxidation products.

    Reduction: Reduction reactions can convert it back to myristic acid.

    Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions include myristic acid, various myristate salts, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

Ammonium myristate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ammonium myristate involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific proteins, influencing their function and activity. These interactions are crucial in its applications as a surfactant and emulsifying agent .

Comparison with Similar Compounds

    Ammonium Palmitate: Similar in structure but with a longer carbon chain.

    Ammonium Stearate: Another similar compound with an even longer carbon chain.

    Ammonium Laurate: Has a shorter carbon chain compared to ammonium myristate.

Uniqueness: this compound is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and emulsifying agent in various applications .

Biological Activity

Ammonium myristate, the ammonium salt of myristic acid, has garnered attention for its diverse biological activities, particularly in fungal metabolism and potential applications in various fields such as cosmetics and pharmaceuticals. This article presents an in-depth analysis of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound (C14H29NO2) is characterized by its long hydrocarbon chain and an amine functional group. It forms crystalline structures that have been studied using techniques like X-ray diffraction, revealing insights into its packing and stability under varying conditions. The crystal structures of this compound exhibit distinct properties compared to other fatty acid salts, such as ammonium palmitate and stearate, which are important for understanding its biological interactions .

Energy Source for Arbuscular Mycorrhizal Fungi

Recent studies have highlighted the role of this compound as a significant energy source for arbuscular mycorrhizal (AM) fungi. In a study evaluating its effects on the AM fungus Rhizophagus irregularis, it was found that the application of myristate resulted in a 2.4-fold increase in ATP production compared to controls without myristate . This elevation in ATP indicates that myristate serves not only as a carbon source but also enhances respiratory processes within the fungi.

Key Findings:

  • ATP Production: Increased by 2.4 times with myristate supplementation.
  • Gene Expression: Myristate activated genes involved in β-oxidation, gluconeogenesis, and the TCA cycle .
  • Protein Modification: Myristate is involved in protein N-myristoylation, crucial for various cellular functions including signal transduction and protein phosphorylation .

Table: Summary of Biological Effects of this compound

Biological Activity Observed Effect Reference
ATP Production2.4-fold increase in AM fungi
Gene ActivationInduction of genes related to energy metabolism
Protein N-myristoylationEssential for cellular processes
Crystallization PropertiesUnique crystal structure compared to other salts

Toxicological Studies

Toxicological assessments indicate that this compound is generally considered safe for use in cosmetics and pharmaceuticals. Acute toxicity studies on rats revealed minimal adverse effects upon oral and dermal exposure, suggesting that it can be used safely as an ingredient in topical formulations .

Cosmetic Applications

This compound has been evaluated for its role as an emulsifying agent in cosmetic formulations. In clinical tests, it showed low irritation potential when applied to human skin, indicating its suitability for sensitive formulations . This safety profile makes it a valuable ingredient in products designed for prolonged skin contact.

Properties

CAS No.

16530-71-5

Molecular Formula

C14H28O2.H3N
C14H31NO2

Molecular Weight

245.40 g/mol

IUPAC Name

azanium;tetradecanoate

InChI

InChI=1S/C14H28O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);1H3

InChI Key

BJOYVZZDDFVLPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-].[NH4+]

Origin of Product

United States

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